molecular formula C17H26N4O3 B13980575 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13980575
M. Wt: 334.4 g/mol
InChI Key: ONQWNCCAJUIHOM-UHFFFAOYSA-N
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Description

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylamino group attached to a pyrimidine ring, linked to a piperidine ring via an oxy group, and further connected to a carboxylic acid tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropylamino group: This step involves the substitution of an amino group with a cyclopropyl group under specific conditions.

    Attachment of the piperidine ring: This is done through a nucleophilic substitution reaction.

    Formation of the carboxylic acid tert-butyl ester: This final step involves esterification under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-yl-carbamic acid tert-butyl ester
  • 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropylamino group, pyrimidine ring, and piperidine ring linked to a carboxylic acid tert-butyl ester group makes it a valuable compound for various applications.

Properties

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-4-5-13(10-21)23-15-9-14(18-11-19-15)20-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H,18,19,20)

InChI Key

ONQWNCCAJUIHOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC(=C2)NC3CC3

Origin of Product

United States

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